Scientific Field: Medicinal Chemistry
Application Summary: Benzaldehyde and its analogues have been used in the design, synthesis, and evaluation of novel antibiotic compounds.
Methods of Application: Various substituted acetophenones, propiophenones, and 4-(Diphenylamino) benzaldehyde were combined using the Aldol condensation reaction to obtain novel triphenylamine chalcones.
Results: All synthesized compounds showed marked antimicrobial activity against the tested microorganisms. All the synthesized compounds showed minimum bactericidal concentration and minimum fungicidal concentration (MBC/MFC) effect against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Candida albicans, and Aspergillus niger at 50 µg/ml.
Scientific Field: Biological Chemistry
Application Summary: Benzaldehyde has been evaluated as an antibiotic modulator.
Methods of Application: The broth microdilution tests determined the minimum inhibitory concentration (MIC) of benzaldehyde alone and in association with antibiotics and ethidium bromide (EtBr).
Results: There was an association of norfloxacin and ciprofloxacin with benzaldehyde, from 64 μg/mL to 32 μg/mL of ciprofloxacin in the strain K6028 and from 256 μg/mL to 128 μg/mL of norfloxacin in the strain 1199B. In addition, benzaldehyde had a toxic effect on flies.
Scientific Field: Organic Chemistry
Application Summary: A series of novel benzaldehyde derivatives containing 1,3,4-thiadiazole were prepared in high yield from 4-fluorobenzaldehyde and 2-amino-5-substituted-1,3,4-thiadiazole.
Methods of Application: The products were characterized by determination of melting point, elemental analysis, and UV–visible, IR, 1 H NMR, and 13 C NMR spectroscopy.
4-(3,4-Difluorophenoxy)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde functional group attached to a phenoxy group that contains two fluorine atoms at the 3 and 4 positions of the aromatic ring. Its molecular formula is CHFO, and it has a CAS number of 486449-90-5. This compound exhibits unique chemical properties due to the presence of the difluorophenoxy moiety, which can influence its reactivity and interactions in various chemical environments.
These reactions highlight the versatility of 4-(3,4-Difluorophenoxy)benzaldehyde in organic synthesis.
The synthesis of 4-(3,4-Difluorophenoxy)benzaldehyde typically involves several steps:
These methods allow for the efficient production of 4-(3,4-Difluorophenoxy)benzaldehyde in laboratory settings.
4-(3,4-Difluorophenoxy)benzaldehyde has potential applications in various fields:
Interaction studies are crucial for understanding how 4-(3,4-Difluorophenoxy)benzaldehyde behaves in biological systems. While detailed studies specifically on this compound are scarce, research on related compounds indicates that fluorinated phenolic compounds can interact with various biological targets including enzymes and receptors. These interactions may lead to enhanced activity compared to non-fluorinated analogs due to increased lipophilicity and altered electronic properties.
Several compounds share structural similarities with 4-(3,4-Difluorophenoxy)benzaldehyde. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Notable Properties |
---|---|---|
4-(2-Fluorophenoxy)benzaldehyde | Contains one fluorine atom | May exhibit different reactivity patterns |
4-(3-Chlorophenoxy)benzaldehyde | Contains chlorine instead of fluorine | Different electronic effects |
4-(3,5-Difluorophenoxy)benzaldehyde | Contains two fluorine atoms at different positions | Unique steric and electronic properties |
4-(Fluorophenoxy)benzaldehyde | Contains one fluorine atom | Less sterically hindered than difluoro variant |
The presence of two fluorine atoms at specific positions in 4-(3,4-Difluorophenoxy)benzaldehyde contributes to its distinct chemical behavior compared to its analogs. These differences may affect its solubility, reactivity, and interaction with biological systems.